4,5-Diamino-2-chlorobenzoic acid
Description
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Properties
IUPAC Name |
4,5-diamino-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJJDSRGZRTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 4,5 Diamino 2 Chlorobenzoic Acid
De Novo Synthetic Routes to 4,5-Diamino-2-chlorobenzoic Acid
The construction of the this compound molecule from simpler precursors can be achieved through several strategic pathways. These routes typically involve the sequential introduction of the required functional groups onto a benzene (B151609) ring.
Sequential Nitration and Reduction Approaches to Aminobenzoic Acids
A common and effective strategy for the introduction of amino groups onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the nitro groups.
A plausible route to this compound would begin with a substituted chlorobenzoic acid. For instance, starting with 2-chloro-4-aminobenzoic acid, a nitration reaction could introduce a nitro group at the 5-position. Subsequent reduction of this nitro group would yield the desired 4,5-diamino product.
An analogous industrial process is employed for the synthesis of 3,5-diamino-4-chloro-benzoic acid isobutyl ester, which involves the nitration of chlorobenzoic acid to generate 3,5-dinitrobenzene-4-chloro-benzoic acid, followed by reduction. google.com This highlights the industrial viability of sequential nitration and reduction. Similarly, the preparation of 2-chloro-5-amino-benzoic acid is achieved through the nitration of ortho-chloro-benzoic acid and subsequent reduction of the resulting nitro compound. google.com
The choice of nitrating and reducing agents is crucial for the success of this approach and can be tailored to the specific substrate and desired outcome.
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Nitration | Nitric acid in sulfuric acid | Dinitro-chlorobenzoic acid |
| Reduction | Iron powder in the presence of an alcohol and acetic acid | Diamino-chlorobenzoic acid |
Halogenation and Amination Methods on Benzoic Acid Scaffolds
Direct halogenation and amination of a benzoic acid scaffold represent another key synthetic approach. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.
For the synthesis of this compound, one could envision starting with a diaminobenzoic acid and selectively introducing a chlorine atom at the 2-position. However, controlling the regioselectivity of chlorination in the presence of two activating amino groups can be challenging. Protecting the amino groups, for example, through acetylation, can be a viable strategy to direct the halogenation. This is exemplified by the chlorination of 4-acetylaminobenzoic acid to produce 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net
Alternatively, amination of a di-halogenated benzoic acid could be explored. Copper-catalyzed amination reactions have proven effective for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids. nih.gov This methodology could potentially be adapted for the introduction of amino groups onto a suitably di-halogenated benzoic acid precursor.
Multi-Step Synthesis Design for Substituted Benzoic Acids
The synthesis of complex substituted benzoic acids often necessitates a multi-step approach to ensure the correct placement of functional groups. These synthetic designs frequently combine the fundamental reactions of nitration, reduction, halogenation, and others in a carefully planned sequence.
A representative multi-step synthesis for an isomer, 3,5-diamino-4-chloro-benzoic acid isobutyl ester, proceeds through nitration of chlorodracylic acid, followed by esterification, and finally reduction of the dinitro intermediate. google.com Another example is the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, which involves the nitration of m-toluic acid, followed by reduction of the nitro group, and subsequent chlorination.
These examples underscore the importance of strategic planning in multi-step syntheses to achieve the desired substitution pattern on the benzoic acid core.
Derivatization and Functionalization Methodologies
Once this compound is synthesized, its functional groups can be further modified to create a variety of derivatives with tailored properties.
Esterification Reactions of the Carboxylic Acid Group
The carboxylic acid group of this compound can be readily converted to an ester. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com
A variety of alcohols can be used in the Fischer esterification, allowing for the synthesis of a wide range of esters with different alkyl or aryl groups. An example from a related synthesis is the esterification of p-nitrobenzoic acid. google.com The synthesis of 3,5-diamino-4-chloro-benzoic acid isobutyl ester also incorporates an esterification step. google.com
| Esterification Method | Reagents | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Corresponding Ester |
Electrophilic Reactions at Amino Moieties
The two amino groups on the this compound molecule are nucleophilic and can undergo various electrophilic substitution reactions. These reactions can be used to introduce a wide range of functional groups, further diversifying the chemical space accessible from this core structure.
Common electrophilic reactions at amino groups include acylation, alkylation, and sulfonylation. For instance, acylation with an acid chloride or anhydride in the presence of a base would yield the corresponding amides. It is important to consider that the presence of two amino groups may lead to di-substituted products. Selective functionalization of one amino group over the other would require careful control of reaction conditions or the use of protecting groups.
The principles of electrophilic aromatic substitution are also relevant, although direct substitution on the aromatic ring might be influenced by the existing substituents. masterorganicchemistry.com Protecting the amino groups, for example by acetylation, can be used to modulate their directing effects and reactivity in subsequent electrophilic aromatic substitution reactions. researchgate.net
Nucleophilic Aromatic Substitution at the Chlorine Center
Nucleophilic aromatic substitution (SNAr) represents a key strategic reaction for the functionalization of this compound, enabling the replacement of the chlorine atom with a variety of nucleophiles. This reaction class is fundamental for creating derivatives with tailored chemical and physical properties.
The mechanism of SNAr reactions on an aromatic ring is distinct from SN1 and SN2 reactions, as it typically proceeds through a two-step addition-elimination pathway. wikipedia.orgyoutube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comaskfilo.com Aromaticity is subsequently restored in the second step through the expulsion of the chloride leaving group. youtube.com
For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the carboxylic acid group (-COOH) acts as an electron-withdrawing group. Conversely, the two amino groups (-NH₂) are strong electron-donating groups, which would typically deactivate the ring toward nucleophilic attack. However, the reactivity can be modulated by reaction conditions or by protonation of the amino groups under acidic conditions, which would transform them into electron-withdrawing ammonium (-NH₃⁺) groups.
The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond, rather than the breaking of the carbon-halogen bond itself. youtube.comyoutube.com
While specific studies detailing the SNAr reactions of this compound are not extensively documented in readily available literature, the principles can be inferred from related structures. For instance, the amination of activated aryl chlorides is a well-established industrial process. mdpi.com Metal catalysis, using complexes of palladium, copper, or ruthenium, can also be employed to facilitate these substitutions under milder conditions or with less activated substrates. acsgcipr.orgresearchgate.net
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |
| Electron-Donating Groups (EDGs) | Decreases rate | Destabilizes the Meisenheimer intermediate by increasing electron density on the ring. |
| Position of EWGs | Ortho/Para positions provide the greatest rate enhancement | Allows for direct resonance delocalization of the negative charge onto the EWG. youtube.com |
| Nature of Leaving Group | Generally F > Cl > Br > I | The highly electronegative fluorine enhances the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack, which is the rate-determining step. youtube.com |
| Nucleophile Strength | Stronger nucleophiles generally react faster | Facilitates the initial addition step of the mechanism. |
Green Chemistry Principles in the Synthesis of Diaminobenzoic Acid Derivatives
The application of green chemistry principles to the synthesis of diaminobenzoic acid and its derivatives is an area of increasing importance, driven by the need for more sustainable and environmentally benign chemical processes. This involves the use of renewable feedstocks, enzymatic catalysts, and sustainable solvent systems to minimize waste and energy consumption.
Enzymatic Synthesis and Polymerization Approaches
Enzymatic methods offer a green alternative to traditional chemical synthesis and polymerization. Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and can often utilize renewable substrates. uminho.pt
Enzymatic Polymerization: Oxidative enzymes, such as laccases and peroxidases, are particularly effective in catalyzing the polymerization of aromatic amines and phenols. mdpi.comacs.org These enzymes generate radical species from the monomer units, which then undergo coupling reactions to form oligomers and polymers. tandfonline.com
Laccases , a type of multi-copper oxidase, use molecular oxygen as an oxidant and produce water as the only byproduct, making them exceptionally green catalysts. mdpi.com They can oxidize a wide range of aromatic compounds, including anilines, and are used in applications from textile dyeing to material modification. uminho.pttandfonline.com The mechanism involves the generation of aryloxy or amino radicals, which subsequently polymerize. tandfonline.com
Horseradish Peroxidase (HRP) is another key enzyme used for polymerization. wikipedia.org It requires hydrogen peroxide (H₂O₂) as a co-substrate to oxidize monomers. mdpi.com HRP has been used to polymerize various phenol (B47542) derivatives and can also initiate atom transfer radical polymerization (ATRP) reactions. wikipedia.org The polymerization of HRP itself can be catalyzed by laccase through tyrosine coupling, creating highly active biomacromolecular assemblies. nih.gov
The enzymatic polymerization of diaminobenzoic acid isomers would proceed via the oxidation of the amino groups to form nitrogen-centered radicals, leading to the formation of polyanilines with carboxylic acid functionalities. This approach avoids the harsh conditions and toxic reagents often associated with chemical oxidative polymerization.
| Parameter | Chemical Polymerization | Enzymatic Polymerization |
|---|---|---|
| Catalyst/Initiator | Strong chemical oxidants (e.g., (NH₄)₂S₂O₈) | Enzymes (e.g., Laccase, Peroxidase) |
| Solvent | Often organic solvents, strong acids | Typically aqueous buffer solutions |
| Reaction Conditions | Often requires harsh pH and temperature | Mild conditions (near-neutral pH, room temp). uminho.pt |
| Byproducts | Can generate hazardous waste | Often just water (for laccase). mdpi.com |
| Selectivity | Can lead to side reactions and over-oxidation | High chemo-, regio-, and enantio-selectivity |
| Sustainability | Relies on non-renewable resources, high energy input | Uses renewable biocatalysts, lower energy consumption |
Sustainable Solvent Systems for Synthetic Transformations
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry promotes the use of sustainable solvents that are less toxic, derived from renewable resources, and easily recyclable. royalsocietypublishing.org
For the synthesis of diaminobenzoic acid derivatives, several green solvent strategies can be employed:
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It is the solvent of choice for many biocatalytic processes. royalsocietypublishing.org Copper-catalyzed amination of aryl halides has been successfully performed in water using aqueous ammonia, avoiding the need for organic solvents and additional bases. researchgate.net Furthermore, palladium-catalyzed aminations have also been developed to work in aqueous media, sometimes with the aid of surfactants. nih.gov
Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), offer a renewable alternative to petroleum-based solvents like THF and have been used for palladium-catalyzed aminations. nih.gov
Solvent-Free Reactions: Mechanochemistry, using techniques like ball milling, allows reactions to be carried out in the solid phase without any solvent, significantly reducing waste. nih.gov
A patent for the synthesis of 3,5-diaminobenzoic acid highlights the use of water as a preferred solvent for the catalytic hydrogenation of the dinitro precursor, noting that it leads to higher reaction conversion ratios compared to organic solvents like methanol or ethanol. google.com This exemplifies a practical application of sustainable solvent choice in the production of a diaminobenzoic acid isomer.
| Solvent System | Advantages | Example Application |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive, ideal for biocatalysis. royalsocietypublishing.org | Cu-catalyzed amination of aryl halides; Pd-catalyzed C-N coupling. researchgate.netnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point and lower miscibility with water than THF. | Pd-catalyzed amination of aryl chlorides. nih.gov |
| Polyethylene Glycol (PEG) | Low toxicity, low volatility, potential for catalyst recycling. | Synthesis of 1,3,4-oxadiazoles under microwave irradiation. researchgate.net |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can run under ambient conditions. | Pd-catalyzed aminations of aryl chlorides via ball milling. nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4,5 Diamino 2 Chlorobenzoic Acid
Mechanistic Insights into Amination and Oxidation Reactions
The amino groups of 4,5-Diamino-2-chlorobenzoic acid are primary sites for amination and oxidation reactions.
Amination Reactions: While direct amination of the existing amino groups is not a typical reaction, the chloro substituent can be replaced by an amino group or its derivatives through nucleophilic aromatic substitution, a process often catalyzed by copper. nih.govnih.gov A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. nih.govnih.gov This method is advantageous as it often does not require the protection of the carboxylic acid group and can proceed with a variety of anilines, including those that are sterically hindered. nih.govnih.gov The reaction is highly regioselective, with amination occurring specifically at the position of the halogen atom that is ortho to the carboxylic acid group. nih.gov For instance, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline results in the selective substitution of the chlorine atom at the 2-position. nih.gov
Oxidation Reactions: The amino groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, or even polymerization. The specific outcome of an oxidation reaction depends heavily on the oxidizing agent used and the reaction conditions. For example, the oxidation of aminobenzoic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO4), which can convert an alkyl group on the benzene (B151609) ring to a carboxylic acid. youtube.com
Pathways for Nucleophilic Substitution of the Halogen Substituent
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing carboxylic acid group and the electron-donating amino groups.
Nucleophilic substitution reactions on the benzene ring are facilitated by the presence of activating groups. nih.gov The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govresearchgate.net The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst. For instance, copper-catalyzed reactions are common for the substitution of aryl halides with amines (Ullmann condensation). nih.govresearchgate.net The use of ultrasound has also been shown to enhance the rate of such reactions. researchgate.net
The reactivity of the halogen is also influenced by the electronic effects of the other substituents on the ring. The two amino groups, being electron-donating, increase the electron density of the ring, which can, in some cases, deactivate it towards nucleophilic attack. However, the ortho-para directing nature of the amino groups and the meta-directing nature of the carboxylic acid group create a complex electronic environment that can be exploited for selective substitutions.
Hydrolytic Reactivity and Carboxylic Acid Group Transformations
The carboxylic acid group of this compound can undergo a variety of transformations characteristic of this functional group.
Carboxylic Acid Group Transformations: The carboxylic acid group can be converted into a range of other functional groups. masterorganicchemistry.com These transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or a similar reagent converts the carboxylic acid to an acid chloride, a more reactive derivative.
Amide Formation: Reaction with an amine, often via the acid chloride or with the use of a coupling agent, produces an amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. masterorganicchemistry.com
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or if specific activating groups are present. google.com
| Transformation | Reagent(s) | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Acid Chloride Formation | SOCl₂ | Acid Chloride |
| Amide Formation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
Role in Heterocyclic Synthesis and Ring-Closure Reactions
The presence of two adjacent amino groups and a carboxylic acid makes this compound a key precursor for the synthesis of various heterocyclic compounds. mdpi.com
The amino groups of this compound can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgorganic-chemistry.orglibretexts.org This diazonium salt is an electrophile that can then react with an activated aromatic compound (a coupling partner), such as a phenol (B47542) or an aniline, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction results in the formation of a brightly colored azo compound, which contains the -N=N- functional group. wikipedia.orglibretexts.orglibretexts.org The position of coupling on the partner molecule is typically para to the activating group, unless that position is blocked. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is crucial; it must be carefully controlled to ensure the presence of both the diazonium salt and the activated coupling partner. organic-chemistry.orglibretexts.org Azo coupling is a widely used industrial process for the production of dyes and pigments. organic-chemistry.org
The two adjacent amino groups are ideally positioned for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings.
Pyrazole (B372694) Ring Formation: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.comchim.it While the direct synthesis of a pyrazole ring from 4,5-diaminobenzoic acid is less common, derivatives of this compound can be used. For instance, a related compound, 5-aminopyrazole, can be coupled with an aromatic diazonium compound to form an azo intermediate, which is then reduced to a 4,5-diaminopyrazole. google.com More generally, pyrazoles are often synthesized by the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org The diamino functionality of 4,5-diaminobenzoic acid could potentially react with appropriate reagents to form fused pyrazole systems.
Thiadiazole Ring Formation: Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. acs.orgorganic-chemistry.orgnih.gov The 1,3,4-thiadiazole (B1197879) ring system is of significant interest in medicinal chemistry. nih.govnih.gov One common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the oxidative cyclization of thioamides. acs.org The diamino groups of 4,5-diaminobenzoic acid can be envisioned to react with reagents like carbon disulfide or thiophosgene (B130339) to form a thiourea (B124793) derivative, which could then undergo cyclization to form a fused benzothiadiazole system. For example, 2-amino-1,3,4-thiadiazoles can be synthesized from the reaction of thiosemicarbazide (B42300) with an acid chloride. nih.gov
| Heterocycle | General Reactants | Key Intermediate/Reaction Type |
| Pyrazole | Hydrazine, 1,3-Dicarbonyl Compound | Condensation |
| Thiadiazole | Thiosemicarbazide, Acid Chloride | Cyclization |
| Fused Benzimidazole | 1,2-Diamine, Aldehyde/Carboxylic Acid | Condensation |
Advanced Analytical and Spectroscopic Characterization of 4,5 Diamino 2 Chlorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, which is crucial for confirming the structure of 4,5-diamino-2-chlorobenzoic acid.
The ¹H NMR spectrum of this compound provides information on the number and electronic environment of the protons in the molecule. The aromatic protons and the protons of the amino and carboxylic acid groups will resonate at characteristic chemical shifts (δ), typically measured in parts per million (ppm).
Due to the substitution pattern on the benzene (B151609) ring, two distinct signals are expected for the aromatic protons. The proton at position 3 is influenced by the adjacent chloro and amino groups, while the proton at position 6 is situated between the carboxylic acid and an amino group. The amino groups (-NH₂) will exhibit a broad signal, and the carboxylic acid proton (-COOH) will also present a characteristic, often broad, signal at a downfield chemical shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.5 - 7.0 | Singlet |
| H-6 | 7.0 - 7.5 | Singlet |
| -NH₂ (C4) | 4.0 - 5.0 | Broad Singlet |
| -NH₂ (C5) | 4.0 - 5.0 | Broad Singlet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum is expected to show seven signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon (-COOH) will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The carbon atoms attached to the chlorine (C-2) and the two amino groups (C-4 and C-5) will also have characteristic chemical shifts. The remaining aromatic carbons (C-1, C-3, and C-6) will resonate in the typical aromatic region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 130 |
| C-2 | 115 - 125 |
| C-3 | 110 - 120 |
| C-4 | 140 - 150 |
| C-5 | 140 - 150 |
| C-6 | 100 - 110 |
| -COOH | 165 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure
The FT-IR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. nih.gov The presence of amino (-NH₂), carboxylic acid (-COOH), and chloro (-Cl) substituents on the benzene ring gives rise to a series of absorption bands.
Key expected vibrational frequencies include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amino groups are expected in the 3300-3500 cm⁻¹ range. The C=O stretching of the carboxylic acid will produce a strong absorption band around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Amino | N-H Stretch | 3300 - 3500 |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Aromatic | C-H Bend | 750 - 900 |
| Chloroalkane | C-Cl Stretch | 600 - 800 |
Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can provide valuable data on the vibrations of the aromatic ring and the C-Cl bond.
The symmetric stretching of the benzene ring, which may be weak in the FT-IR spectrum, often gives a strong signal in the Raman spectrum around 1600 cm⁻¹. The C-Cl stretching vibration is also expected to be Raman active. The N-H and O-H stretching vibrations are generally weaker in Raman spectra compared to FT-IR.
Interactive Data Table: Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic | Symmetric C=C Stretch | ~1600 |
| Aromatic | Ring Breathing | ~1000 |
| Chloroalkane | C-Cl Stretch | 600 - 800 |
| Amino | N-H Stretch | 3300 - 3500 (weak) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
Electronic Spectroscopy for Conjugation and Optical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and provides information about its conjugation and optical properties. researchgate.netresearchgate.net The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. The presence of the amino and carboxylic acid groups, which are auxochromes and chromophores respectively, will influence the position and intensity of these bands. The π → π* transitions of the aromatic system are typically observed in the UV region. The presence of the amino groups, which are electron-donating, and the carboxylic acid and chloro groups, which are electron-withdrawing, will lead to a complex pattern of electronic transitions. The conjugation between the benzene ring and the substituents will result in a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Benzene Ring) | 200 - 280 |
| n → π* (Carbonyl Group) | > 300 |
Note: The exact λmax values and molar absorptivities are dependent on the solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The aromatic ring and amino functional groups in this compound act as chromophores, making it suitable for UV-Vis analysis. The resulting spectrum can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 1: Illustrative UV-Vis Spectral Data for a Related Diamino Aromatic Compound
| Compound | Solvent | λmax (nm) |
| 4,4′-diamino-2,2′-stilbenedisulfonic acid | Water | Not Specified |
Note: This data is for an illustrative compound. The λmax values for this compound may differ.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can also be used to elucidate its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is a polar and relatively non-volatile molecule, derivatization is often necessary to increase its volatility and thermal stability for GC-MS analysis. nih.gov For instance, the carboxylic acid and amino groups could be methylated or silylated.
A study on the GC-MS analysis of 2,4-dichloroanisole (B165449) (2,4-DCA), a related chlorinated aromatic compound, monitored specific ions for quantification and confirmation. epa.gov For 2,4-DCA, the monitored ions were m/z 176, 178, and 161. epa.gov A similar approach would be used for a derivatized form of this compound.
Table 2: Illustrative GC-MS Data for a Related Chlorinated Aromatic Compound
| Compound | Derivatization | Key Mass Fragments (m/z) |
| 2,4-dichloroanisole | None (already volatile) | 176, 178, 161 |
Note: This data is for an illustrative compound. The fragmentation pattern for derivatized this compound would be different.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar compounds like this compound as it does not typically require derivatization. The compound is first separated by liquid chromatography and then detected by the mass spectrometer.
LC-MS methods are commonly used for the detection and quantification of herbicides, such as those related to chlorobenzoic acids, in various matrices. hpst.cz For example, the analysis of p-chlorobenzoic acid (p-CBA) in water has been demonstrated using LC-MS/MS, which provides high selectivity and sensitivity. nih.gov In such an analysis, specific precursor and product ion transitions are monitored.
Table 3: Illustrative LC-MS Parameters for a Related Chlorobenzoic Acid
| Compound | Column | Mobile Phase | Ionization Mode |
| p-Chlorobenzoic acid | C18 | Acetonitrile/Water with formic acid | Negative ESI |
Note: These are illustrative parameters. The optimal conditions for this compound would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound. For this compound (C7H7ClN2O2), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.
The theoretical exact mass of this compound is 186.0196 Da. An HRMS measurement would be expected to yield a value very close to this, typically within a few parts per million (ppm).
Table 4: Theoretical Exact Mass for this compound
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C7H7ClN2O2 | 186.0196 |
Electrochemical Techniques for Redox Behavior
Electrochemical techniques can be used to study the redox properties of molecules, providing insights into their electron transfer processes.
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. It can be used to investigate the oxidation and reduction processes of a molecule.
Table 5: Illustrative Electrochemical Data for a Related Aminobenzoic Acid
| Compound | Electrode | Medium | Redox Process |
| p-Aminobenzoic acid | Glassy Carbon | Aqueous Methanol | Irreversible Reduction |
Note: This data is for an illustrative compound. The specific redox potentials and characteristics for this compound would differ.
Computational Chemistry and Theoretical Investigations of 4,5 Diamino 2 Chlorobenzoic Acid
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.org For organic molecules like substituted benzoic acids, DFT calculations are routinely employed to predict their geometric and electronic properties. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. researchgate.netresearchgate.net This process determines the lowest-energy arrangement of the atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for subsequent, more detailed analyses of the molecule's electronic characteristics.
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. researchgate.netresearchgate.net It interprets the complex, many-electron wavefunction in terms of a simple Lewis structure, identifying the localized bonds and lone pairs. The analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. These interactions, particularly the stabilization energy E(2), highlight the intramolecular charge transfer that contributes to the molecule's stability. wisc.edu For 4,5-Diamino-2-chlorobenzoic acid, NBO analysis would reveal the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring and carboxylic group.
Table 1: Illustrative NBO Analysis Data This table demonstrates the type of information obtained from an NBO analysis, showing key donor-acceptor interactions and their calculated stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π* (C-C) | Value represents stabilization from nitrogen lone pair delocalization into the ring. |
| LP (O) | σ* (C-C) | Value represents stabilization from oxygen lone pair delocalization. |
| π (C-C) | π* (C-C) | Value represents stabilization from π-conjugation within the benzene (B151609) ring. |
| LP (Cl) | σ* (C-C) | Value represents stabilization from chlorine lone pair delocalization. |
| Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. E(2) is the stabilization energy.* |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. researchgate.netactascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Table 2: Key Parameters from FMO Analysis This table outlines the typical quantum chemical descriptors derived from a Frontier Molecular Orbital analysis.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated by -EHOMO). |
| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated by -ELUMO). |
| Chemical Hardness (η) | Resistance to change in electron distribution (approximated by (I-A)/2). |
| Electrophilicity (ω) | A measure of the molecule's ability to act as an electrophile. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue areas indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and carboxylic groups would appear as positive potential regions.
Theoretical Prediction of Spectroscopic Data
Computational methods are widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular vibrations.
Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods. researchgate.net The calculations yield harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.netresearchgate.net The assignment of each vibrational mode (e.g., stretching, bending, or torsion) to a specific peak in the experimental spectrum is often performed with the aid of Potential Energy Distribution (PED) analysis. actascientific.comnih.gov
Table 3: Example of Theoretical Vibrational Mode Assignments This table provides an illustrative format for comparing theoretical and experimental vibrational frequencies and assigning them to specific molecular motions.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment Description |
| ν(O-H) | Calculated Value | Observed Value | O-H stretching of the carboxylic acid group |
| νas(N-H) | Calculated Value | Observed Value | Asymmetric N-H stretching of amino groups |
| νs(N-H) | Calculated Value | Observed Value | Symmetric N-H stretching of amino groups |
| ν(C=O) | Calculated Value | Observed Value | C=O stretching of the carboxylic acid group |
| δ(N-H) | Calculated Value | Observed Value | N-H scissoring/bending vibrations |
| ν(C-Cl) | Calculated Value | Observed Value | C-Cl stretching vibration |
| Note: ν represents stretching, δ represents bending/scissoring. Subscripts 'as' and 's' denote asymmetric and symmetric modes, respectively. |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net By applying TD-DFT, it is possible to predict the electronic absorption spectra of a compound, providing information on the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. nih.gov These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO).
For aromatic compounds like this compound, the electronic transitions in the ultraviolet-visible (UV-Vis) region are of particular interest. The amino (-NH2) groups act as strong electron-donating groups (auxochromes), while the carboxylic acid (-COOH) and chloro (-Cl) groups are electron-withdrawing. This substitution pattern can lead to intramolecular charge transfer (ICT) transitions, which are sensitive to the molecular environment and can be modulated by solvent polarity.
Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Diaminobenzoic Acid Derivative in Methanol
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.85 | 322 | 0.15 | HOMO → LUMO |
| S0 → S2 | 4.21 | 294 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 4.55 | 272 | 0.21 | HOMO → LUMO+1 |
Note: The data in this table is illustrative and based on typical values for diaminobenzoic acid derivatives. It does not represent experimentally verified data for this compound.
Structure-Property Relationship Studies (Excluding Biological Activity)
Structure-property relationship studies aim to establish a correlation between the molecular structure of a compound and its physical or chemical properties. For this compound, computational methods are employed to predict properties like its non-linear optical response and other chemical characteristics.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with significant NLO properties typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This compound, with its electron-donating amino groups and electron-withdrawing carboxylic acid and chloro substituents attached to a π-conjugated benzene ring, is a candidate for exhibiting NLO behavior.
The key parameters that quantify the NLO response of a molecule at the microscopic level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods, often employing DFT with specialized long-range corrected functionals like CAM-B3LYP. researchgate.net The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the electronic nature of the substituents. mq.edu.au
Computational studies on similar aromatic compounds have shown that the presence of both strong donor and acceptor groups can significantly enhance the NLO response. researchgate.net The calculated values of dipole moment (μ), polarizability (α), and first hyperpolarizability (β) provide a theoretical basis for assessing the potential of a molecule as an NLO material.
Table 2: Calculated NLO Properties for a Representative Substituted Aromatic Acid
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 5.8 |
| Mean Polarizability (α) (a.u.) | 150.2 |
| First Hyperpolarizability (β) (a.u.) | 750.6 |
Note: This data is hypothetical and serves to illustrate the types of properties calculated in NLO studies. It is not specific to this compound.
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a particular physical or chemical property. researchgate.net These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For a class of compounds like substituted benzoic acids, QSPR can be used to predict properties such as acidity (pKa), solubility, and chromatographic retention times. researchgate.net The process involves calculating a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model.
While no specific QSPR models for this compound have been reported, studies on other benzoic acid derivatives have successfully used descriptors such as molecular weight, logP, molar refractivity, and quantum chemical parameters like HOMO and LUMO energies to predict their properties. researchgate.net A QSPR model for predicting the pKa of benzoic acids, for example, might reveal the relative importance of electronic effects (as captured by Hammett constants or calculated atomic charges) and steric effects of the substituents. youtube.com
Table 3: Common Molecular Descriptors Used in QSPR Studies of Benzoic Acid Derivatives
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
Supramolecular Chemistry and Solid State Studies of 4,5 Diamino 2 Chlorobenzoic Acid and Analogues
Crystal Engineering and Hydrogen Bonding Interactions
Crystal engineering relies on the understanding and utilization of intermolecular interactions to design new crystalline solids with desired properties. For molecules like 4,5-Diamino-2-chlorobenzoic acid, hydrogen bonding is the dominant force directing molecular assembly.
The functional groups on the benzene (B151609) ring act as hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carbonyl oxygen, the amino nitrogen, and the chloro atom). This allows for a variety of possible intermolecular hydrogen bonds, including N-H...O, O-H...O, C-H...O, N-H...N, and potentially weak N-H...Cl interactions.
Studies on analogous compounds confirm the prevalence of these interactions. For instance, the crystal structure of 2-Amino-4-chlorobenzoic acid , a close analogue, reveals that molecules form centrosymmetric dimers through pairs of O-H...O hydrogen bonds between their carboxylic acid groups. nih.gov Additionally, an intramolecular N-H...O hydrogen bond is observed. nih.gov In co-crystals involving aminopyrimidines and chlorobenzoic acids, extensive networks of N-H...O and O-H...N bonds are the primary drivers of assembly. tandfonline.com Furthermore, interactions involving the chlorine atom, such as Cl...Cl and C-Cl...π bonds, have been observed in the crystal structures of chlorobenzoic acid derivatives, contributing to the stability of the supramolecular architecture. mdpi.comnih.gov
Table 1: Common Hydrogen Bonding Interactions in Analogues of this compound
| Interaction Type | Donor | Acceptor | Example Compound(s) | Reference(s) |
|---|---|---|---|---|
| O-H...O | Carboxylic Acid (-COOH) | Carbonyl Oxygen (C=O) | 2-Amino-4-chlorobenzoic acid | nih.gov |
| N-H...O | Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | 2,4-diamino-6-phenyl-1,3,5-triazine–4-chlorobenzoic acid co-crystal | tandfonline.com |
| O-H...N | Carboxylic Acid (-COOH) | Pyrimidine (B1678525)/Pyridine (B92270) Nitrogen | 2,6-diamino-4-chloropyrimidine–benzoic acid co-crystal | nih.gov |
| N-H...N | Amino Group (-NH₂) | Pyrimidine/Pyridine Nitrogen | 2,6-diamino-4-chloropyrimidine–benzoic acid co-crystal | nih.gov |
| N-H...O (Intramolecular) | Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | 2-Amino-4-chlorobenzoic acid | nih.gov |
| Cl...Cl | Chlorine Atom (-Cl) | Chlorine Atom (-Cl) | 2-Amino-4-chloropyridinium 4-chlorobenzoate (B1228818) | mdpi.com |
Supramolecular synthons are robust and predictable structural units formed by specific intermolecular interactions. In carboxylic acids, the most common synthon is the R²₂(8) cyclic motif, where two molecules form a centrosymmetric dimer via two O-H...O hydrogen bonds. nih.gov This is a highly probable motif for this compound in its pure crystalline form.
When co-crystallized with other molecules (coformers), heterosynthons are formed. For example, in co-crystals of aminopyrimidines with benzoic acid, a robust R²₂(8) supramolecular heterosynthon is frequently formed between the carboxylic acid group of the acid and the aminopyrimidine moiety of the base via N-H...O and O-H...N hydrogen bonds. tandfonline.comnih.gov Similarly, co-crystals of 4-aminobenzoic acid with pyridine derivatives feature acid-pyridine heterosynthons. rsc.org These heterosynthons often compete with and can replace the homosynthons (like the acid-acid dimer) that would form in the pure components. tandfonline.com
Beyond hydrogen bonding, weaker non-covalent interactions play a crucial role in stabilizing the three-dimensional crystal packing. Aromatic rings, like the benzene ring in this compound, can interact through π-π stacking. nih.gov These interactions are common in the crystal structures of its analogues. For instance, the co-crystal of 2,6-diamino-4-chloropyrimidine and benzoic acid features π-π interactions between pyrimidine rings, with a centroid-centroid distance of 3.5984 Å. nih.gov
Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structures
Single Crystal X-ray Diffraction (SCXRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and the specifics of intermolecular interactions, which is essential for understanding and designing supramolecular structures. The structural details for the analogues discussed in this article, such as 2-amino-4-chlorobenzoic acid and various co-crystals, were determined using SCXRD. nih.govnih.govnih.gov
The process involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the atomic positions can be determined, revealing the exact crystal structure. An example of the crystallographic data obtained from an SCXRD study of the analogue 2-Amino-4-chlorobenzoic acid is provided below. nih.gov
Table 2: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzoic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₆ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8210 (1) |
| b (Å) | 15.6590 (5) |
| c (Å) | 12.2960 (4) |
| **β (°) ** | 95.195 (1) |
| **Volume (ų) ** | 732.33 (4) |
| Z | 4 |
Data sourced from a study on 2-Amino-4-chlorobenzoic acid. nih.gov
Co-crystallization Strategies with Organic Acids and Bases
Co-crystallization is a primary strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. acs.orgnih.gov This involves combining two or more different neutral molecules in a single crystal lattice. Given its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amino) functional groups, this compound can be co-crystallized with a variety of coformers.
Co-crystallization with Organic Bases: The carboxylic acid group of this compound can form robust hydrogen-bonded heterosynthons with basic coformers like pyridines and pyrimidines. Studies on 4-aminobenzoic acid show successful co-crystal formation with various pyrimidine and pyridine derivatives. rsc.org This strategy relies on the predictable formation of acid-base heterosynthons.
Co-crystallization with Organic Acids: The two amino groups on the benzene ring can act as hydrogen bond donors and acceptors, interacting with acidic coformers. Research on diaminopyrimidine and diaminotriazine derivatives shows that they readily form co-crystals with a range of carboxylic acids, including benzoic acid and dicarboxylic acids. tandfonline.cominternationalscholarsjournals.com These co-crystals are typically held together by strong N-H...O hydrogen bonds forming reliable heterosynthons. tandfonline.com
The most common method for preparing these co-crystals is solvent evaporation, where the components are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of high-quality single crystals suitable for SCXRD analysis. nih.govnih.gov
Advanced Applications in Materials Science and Organic Synthesis Beyond Basic Precursor Roles
Building Blocks for Functional Organic Materials
The inherent asymmetry and rich functionality of 4,5-Diamino-2-chlorobenzoic acid make it a compelling building block for a new generation of functional organic materials. Its derivatives are being explored for their potential in non-linear optics and photoelectrochemical systems, where molecular design is paramount for performance.
Organic materials with significant non-linear optical (NLO) properties are crucial for applications in photonics, telecommunications, and optical computing. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, a key mechanism for high NLO activity.
Derivatives of aminobenzoic acid have been investigated for their NLO properties. nasc.ac.inresearchgate.net The amino group acts as a strong electron donor, while the carboxylic acid group can function as an electron acceptor. In this compound, the presence of two amino groups enhances the electron-donating capacity of the molecule. The chlorine atom, being an electron-withdrawing group, further contributes to the molecular dipole moment and can influence the crystal packing, which is a critical factor for second-order NLO effects in the solid state.
While direct studies on the NLO properties of this compound are not extensively documented, the structural motifs it possesses are characteristic of promising NLO chromophores. Theoretical studies based on Density Functional Theory (DFT) have been employed to predict the NLO properties of organic molecules, including polarizability and hyperpolarizability. researchgate.netresearchgate.net Such computational approaches could be instrumental in designing and screening derivatives of this compound with optimized NLO responses for applications in frequency mixing and electro-optical devices.
| Functional Group | Role in NLO Properties |
| Amino Groups (-NH₂) | Strong electron donors, enhancing intramolecular charge transfer. |
| Carboxylic Acid Group (-COOH) | Electron acceptor, contributing to the molecular dipole moment. |
| Chlorine Atom (-Cl) | Electron-withdrawing group, influencing molecular asymmetry and crystal packing. |
| Benzene (B151609) Ring | π-conjugated system facilitating electron delocalization. |
The study of how light interacts with chemical systems at the electrode-electrolyte interface is the focus of photoelectrochemistry. Compounds that can undergo photochemical reactions are of great interest for applications such as solar energy conversion and photocatalysis. The photochemistry of aminobenzoic acids and their derivatives has been a subject of research, revealing their potential to participate in photo-induced processes. nih.gov
For instance, the irradiation of p-aminobenzoic acid in aqueous solutions can lead to the formation of various photoproducts through complex reaction pathways. nih.gov The presence of a chlorine atom on the aromatic ring, as in this compound, can influence the photochemical behavior of the molecule. Chlorinated aromatic compounds are known to undergo photodehalogenation and other photochemical transformations. The photochemical behavior of the sunscreen agent octyl-dimethyl-p-aminobenzoic acid has been studied in chlorinated water, where the formation of chlorinated intermediates was observed. nih.gov This suggests that the chlorine atom in this compound could play a role in its photo-reactivity.
The amino and carboxylic acid groups also contribute to the molecule's electrochemical properties and its ability to adsorb onto semiconductor surfaces, a critical step in many photoelectrochemical devices. While specific applications of this compound in photoelectrochemistry are yet to be fully realized, its inherent functionalities suggest potential for its use in designing dye-sensitized solar cells or as a component in photocatalytic systems.
Polymer Chemistry Contributions
In the realm of polymer chemistry, this compound serves as a versatile monomer and crosslinking agent for the synthesis of advanced polymeric structures with enhanced properties and functionalities.
Polyurethanes are a class of polymers known for their diverse range of properties, from rigid foams to flexible elastomers. These properties are largely determined by the chemical structure of the monomers and the degree of crosslinking. Diamines are commonly used as chain extenders or curing agents in the synthesis of polyurethane-urea elastomers. google.comgoogle.comepo.org They react with isocyanate-terminated prepolymers to form urea linkages, which contribute to the hard segments of the polymer, imparting strength and thermal stability.
The two amino groups of this compound make it a suitable candidate for a crosslinking agent. The reactivity of these amino groups with isocyanates can be tailored by the electronic effects of the other substituents on the aromatic ring. The presence of the carboxylic acid group offers an additional site for chemical modification or for influencing the polymer's solubility and adhesion properties. The use of diaminobenzoic acid derivatives in polyurethane formulations has been shown to improve processability and performance by affecting the reactivity of the chain extender and the regularity of the hard segments. google.comepo.org
Table of Potential Effects of this compound as a Crosslinking Agent in Polyurethane:
| Structural Feature | Potential Effect on Polyurethane Properties |
| Two Amino Groups | Formation of urea linkages, leading to increased hardness and thermal stability. |
| Carboxylic Acid Group | Potential for secondary reactions, improved adhesion, and modified solubility. |
| Chlorine Atom | May influence the reactivity of the amino groups and enhance flame retardancy. |
| Aromatic Ring | Contributes to the rigidity of the hard segments. |
The bifunctional nature of this compound, possessing both amino and carboxylic acid groups, allows it to act as an AB-type monomer for the synthesis of polyamides. Wholly aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their synthesis often requires specific reaction conditions to achieve high molecular weights. google.com
The presence of two amino groups in this compound opens up possibilities for the creation of more complex polymer architectures. It can be used to introduce branching or to form crosslinked polyamide networks. The synthesis of polypeptides incorporating aminobenzoic acid derivatives has also been explored, demonstrating the versatility of these monomers in creating novel biomaterials. nih.gov
The development of advanced polymer materials is a rapidly growing field, driven by the demand for materials with tailored properties for a wide range of applications, from electronics to biomedicine. mdpi.com The unique combination of functional groups in this compound makes it a valuable monomer for the synthesis of such advanced polymeric structures.
Polymeric adsorbents play a crucial role in environmental remediation by removing pollutants from water and air. The efficiency of these materials depends on their chemical structure and the presence of functional groups that can interact with the target pollutants. Polymers functionalized with aminobenzoic acid groups have been synthesized and shown to be effective in the adsorption of antibiotics from aqueous solutions. mdpi.com
The synthesis of a crosslinked porous polyamine resin containing 3,5-diaminobenzoic acid has been reported for the efficient removal of both cationic and anionic dyes. researchgate.net The amino and carboxylic acid groups on the polymer backbone provide active sites for the binding of dye molecules through electrostatic interactions and hydrogen bonding.
Given these findings, polymers derived from or functionalized with this compound are expected to exhibit excellent adsorption capabilities. The two amino groups and the carboxylic acid group can serve as binding sites for a variety of pollutants, including heavy metal ions and organic dyes. The chlorine atom may also influence the adsorbent's selectivity and affinity for certain contaminants. The development of such polymeric adsorbents offers a promising approach for water purification and environmental protection.
Diversification in Complex Chemical Synthesis
The strategic placement of two adjacent amino groups, a chloro substituent, and a carboxylic acid on the benzene ring makes this compound a versatile building block for creating a variety of complex chemical structures. Its utility extends beyond that of a simple monofunctional intermediate, allowing for the construction of elaborate molecular architectures.
While various aminobenzoic acid derivatives are foundational to the dye and pigment industry, specific documentation detailing the use of this compound as a direct intermediate in the synthesis of commercial dyes and pigments is limited in readily available scientific literature. In principle, the ortho-diamine functionality allows it to be a precursor for certain classes of dyes, such as those based on benzimidazole structures, which can be further functionalized to produce colorants. The presence of the carboxylic acid group can enhance solubility or serve as a point of attachment to substrates, while the chloro group can modify the final color and improve the stability of the dye. However, specific examples and industrial-scale synthesis pathways originating from this particular compound are not widely reported.
The primary and most well-documented advanced application of this compound is in the synthesis of advanced heterocyclic compounds. The vicinal diamine (ortho-phenylenediamine) structure is a classic precursor for the formation of fused five- and six-membered rings.
The reaction of this compound with various reagents can yield a range of heterocyclic systems:
Benzimidazoles: Condensation with carboxylic acids or aldehydes leads to the formation of 2-substituted-6-chloro-1H-benzo[d]imidazole-5-carboxylic acid. These benzimidazole derivatives are of significant interest in medicinal chemistry and materials science.
Quinoxalines: Reaction with α-dicarbonyl compounds (like glyoxal or 2,3-butanedione) can produce quinoxaline derivatives. The resulting 7-chloro-8-carboxyquinoxalines can serve as scaffolds for pharmaceuticals or functional materials.
Triazines: The diamino groups can also be used to construct fused triazine ring systems, which are explored for various biological activities.
The resulting heterocyclic products, which incorporate the chloro and carboxylic acid moieties, are valuable for further chemical modification, allowing for the fine-tuning of their physical, chemical, and biological properties.
Table 1: Examples of Heterocyclic Systems Derived from this compound
| Reagent Class | Resulting Heterocyclic Core | Potential Applications |
|---|---|---|
| Carboxylic Acids / Aldehydes | Benzimidazole | Medicinal Chemistry, Polymer Science |
| α-Dicarbonyl Compounds | Quinoxaline | Pharmaceuticals, Organic Electronics |
The use of this compound as a direct enzymatic reaction substrate or in analyte detection is a highly specialized field, and there is currently limited specific information in peer-reviewed literature detailing such applications. In theory, aromatic diamines can act as substrates for oxidative enzymes like peroxidases or laccases. The enzymatic oxidation of these compounds can lead to the formation of colored, dimeric, or polymeric products, a principle often used in colorimetric assays for detecting either the enzyme's activity or the presence of an oxidizing agent (like hydrogen peroxide).
For example, in a hypothetical scenario, an enzyme could catalyze the oxidation of this compound to a colored product, where the rate of color formation would be proportional to the enzyme's concentration. This would enable its use in biosensors or diagnostic tests. However, established and commercially utilized substrates are typically preferred, and specific research validating this compound for these purposes is not prominent.
Q & A
Q. What synthetic methodologies are recommended for preparing 4,5-Diamino-2-chlorobenzoic acid, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves sequential halogenation and amination steps. For chlorobenzoic acid derivatives, regioselective chlorination at the 2-position can be achieved using sulfonyl chlorides under controlled temperatures (e.g., 0–5°C). Subsequent amination of the 4,5-dichloro intermediate may employ ammonia or protected amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of amines to avoid over-substitution. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is recommended to isolate the diaminated product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed mp (e.g., ~210–215°C for analogous chlorobenzoic acids) with literature values to assess purity .
- NMR Spectroscopy : H and C NMR can resolve amino and chloro substituents. For example, aromatic protons in 4,5-diamino derivatives typically appear as singlet peaks in DMSO-d₆, while NH₂ groups show broad signals at δ 5–6 ppm .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 205) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies often arise from differences in sample preparation or analytical conditions. Standardize protocols:
- Solubility Tests : Use buffered solutions (pH 2–12) at 25°C with agitation. Compare results with structurally similar compounds (e.g., 4-Amino-2-chlorobenzoic acid, solubility ~2.1 mg/mL in water ).
- Stability Studies : Conduct accelerated degradation under heat (40–60°C), light (UV exposure), and oxidative conditions (H₂O₂). Monitor decomposition via HPLC and identify degradation products using high-resolution MS .
- Cross-Validation : Compare data across multiple databases (e.g., PubChem, ECHA) and replicate experiments under identical conditions .
Q. What strategies are effective for resolving conflicting mechanistic hypotheses in the reactivity of this compound?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled amines to trace reaction pathways in amination steps. Analyze intermediates via N NMR or IR spectroscopy.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination). Validate with experimental kinetics .
- Controlled Reactivity Experiments : Systematically vary reaction parameters (temperature, solvent polarity) to isolate dominant mechanisms. For example, polar solvents (DMSO) may favor SNAr mechanisms in chloro displacement .
Q. How can researchers design robust stability studies for this compound under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human plasma at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify intact compound via LC-MS/MS.
- Degradation Pathways : Identify hydrolytic or enzymatic cleavage products. For example, esterase-mediated hydrolysis of methyl esters can release free acid forms, detectable via ion-pair chromatography .
- Light Sensitivity : Expose samples to UVA/UVB light (300–400 nm) and monitor photodegradation using diode-array detectors .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) to minimize variability. Use internal standards (e.g., deuterated analogs) for quantitative analyses .
- Contradiction Analysis : Apply factorial experimental designs to isolate variables contributing to conflicting results. For example, use ANOVA to assess batch-to-batch variability in synthesis .
- Ethical Reporting : Disclose limitations in purity assessments (e.g., residual solvents in NMR spectra) and provide raw data in supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
